molecular formula C15H14INO B7532420 N-(2-iodophenyl)-2,5-dimethylbenzamide

N-(2-iodophenyl)-2,5-dimethylbenzamide

Cat. No.: B7532420
M. Wt: 351.18 g/mol
InChI Key: CDFOIUFHORYRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodophenyl)-2,5-dimethylbenzamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzamide structure with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2,5-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 2,5-dimethylbenzoic acid.

    Amidation Reaction: The 2-iodoaniline is reacted with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the iodine atom is oxidized to form iodate derivatives. Reduction reactions can also occur, reducing the iodine to iodide.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Iodate derivatives.

    Reduction Products: Iodide derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Biology and Medicine:

    Radiolabeling: The iodine atom can be used for radiolabeling, making the compound useful in imaging studies and diagnostic applications.

    Drug Development: Potential use in the development of new drugs due to its ability to interact with biological targets.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-2,5-dimethylbenzamide exerts its effects depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers to form active catalytic species.

    Biological Activity: The iodine atom can interact with biological molecules, potentially inhibiting or modifying enzyme activity or receptor binding.

Comparison with Similar Compounds

    N-(2-Bromophenyl)-2,5-dimethylbenzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    N-(2-Chlorophenyl)-2,5-dimethylbenzamide:

Uniqueness:

    Reactivity: The presence of the iodine atom makes N-(2-iodophenyl)-2,5-dimethylbenzamide more reactive in substitution and coupling reactions compared to its bromine and chlorine analogs.

    Applications: The iodine atom allows for radiolabeling, which is not possible with bromine or chlorine derivatives, making it unique for certain medical and diagnostic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparison with similar compounds

Properties

IUPAC Name

N-(2-iodophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFOIUFHORYRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.